molecular formula C21H18N4O3 B11050201 2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11050201
M. Wt: 374.4 g/mol
InChI Key: AYBAGRJMOCPVEU-UHFFFAOYSA-N
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Description

2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. This compound is notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as amino, ethoxy, hydroxy, and cyanide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves a one-pot process, which is an atom-economical approach that allows for various chemical transformations in a single reaction vessel without the need for intermediate purification. This method is advantageous as it reduces reaction time, saves chemical resources, and ensures high atom economy .

A common synthetic route involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. The process includes Knoevenagel condensation, Pinner reactions, and cyclization to form the chromeno[2,3-b]pyridine core . The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly approaches are often employed. The one-pot synthesis methodology is particularly suitable for industrial applications due to its efficiency and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield quinones, while reduction of nitro groups results in amines. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is unique due to its combination of functional groups, which confer a wide range of reactivity and biological activities. The presence of both amino and ethoxy groups, along with the chromeno[2,3-b]pyridine core, distinguishes it from other similar compounds and enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N4O3/c1-2-27-13-6-3-11(4-7-13)17-14-8-5-12(26)9-16(14)28-21-18(17)19(23)15(10-22)20(24)25-21/h3-9,17,26H,2H2,1H3,(H4,23,24,25)

InChI Key

AYBAGRJMOCPVEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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